molecular formula C9H9N3O B2998649 3-Methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole CAS No. 1860966-01-3

3-Methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2998649
CAS No.: 1860966-01-3
M. Wt: 175.191
InChI Key: XKPQPULXDWVLPC-UHFFFAOYSA-N
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Description

3-Methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole: is a heterocyclic compound that features an oxadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylpyridine-2-carboxylic acid hydrazide with an appropriate nitrile oxide, which leads to the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can occur on the pyridine ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the pyridine or oxadiazole rings.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology and Medicine: This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It is being studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry: In the materials science field, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 3-Methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

  • 3-Methyl-5-(pyridin-3-yl)-1,2,4-oxadiazole
  • 5-(6-Methylpyridin-3-yl)-1,2,4-oxadiazole
  • 3-Methyl-1,2,4-oxadiazole

Comparison: Compared to similar compounds, 3-Methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole is unique due to the presence of both a methyl group on the pyridine ring and the oxadiazole ring. This dual substitution can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-3-4-8(5-10-6)9-11-7(2)12-13-9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPQPULXDWVLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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